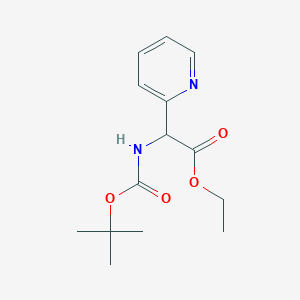

Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-2-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-2-yl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a derivative of pyridine, which is a heterocyclic aromatic compound that is widely used in the synthesis of various drugs and pharmaceuticals.

Scientific Research Applications

Reactivity with Aryl Glyoxals and Aryl Aldehydes

In a study on the reactivity of 2-aminopyridine and Meldrum’s acid with aryl glyoxals or aryl aldehydes, it was found that ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates could be synthesized, highlighting the compound's role in facilitating diverse synthetic routes (Asadi, Zebarjad, Masoudi, & Mehrabi, 2021).

Formation of Pyridopyridazines

Another research illustrates the compound's utility in the formation of pyridopyridazines, evidencing its application in synthesizing complex heterocyclic structures, thereby broadening its utility in chemical synthesis (Elnagdi, Ibrahim, Abdelrazek, & Erian, 1988).

Synthesis of Deaza-Analogues

The compound has been used in the synthesis of deaza-analogues of bisindole marine alkaloids, showcasing its importance in creating analogues of naturally occurring compounds for potential pharmaceutical applications (Carbone, Spanò, Parrino, Ciancimino, Attanasi, & Favi, 2013).

Catalysis in Alkoxycarbonylation of Alkenes

This compound also finds application in the catalysis of alkoxycarbonylation of alkenes, a pivotal reaction in the chemical industry for producing esters from alkenes, highlighting its role in industrial processes (Dong, Fang, Guelak, Franke, Spannenberg, Neumann, Jackstell, & Beller, 2017).

N-Protection of Amines

It also contributes to the N-protection of amines, showcasing its utility in protecting group strategies crucial for the synthesis of complex organic molecules (Karimian & Tajik, 2014).

Facile Synthesis and Ring-Opening

The compound's application extends to facile synthesis and ring-opening of pyrrolidine-2-carboxylates, indicating its versatility in ring formation and transformation reactions, crucial for synthesizing cyclic compounds (Shimizu, Ando, Shibuya, & Hachiya, 2010).

Properties

IUPAC Name |

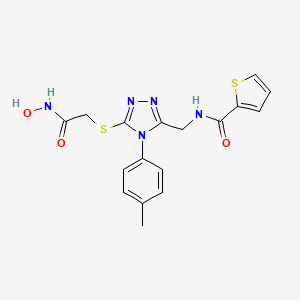

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyridin-2-ylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-5-19-12(17)11(10-8-6-7-9-15-10)16-13(18)20-14(2,3)4/h6-9,11H,5H2,1-4H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPZVYGAUCKXFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=N1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2952471.png)

![6-Aminobicyclo[2.2.2]octan-2-ol;hydrochloride](/img/structure/B2952475.png)

![Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2952477.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-butoxybenzamide](/img/structure/B2952482.png)

![Ethyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxypropanoate](/img/structure/B2952485.png)

![ethyl 5-[(2-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B2952491.png)